molecular formula C10H14N12O4S B014242 2,6-Diaminopurine hemisulfate salt CAS No. 69369-16-0

2,6-Diaminopurine hemisulfate salt

Cat. No.: B014242
CAS No.: 69369-16-0
M. Wt: 398.37 g/mol
InChI Key: HNHVJLBUCSUIFH-UHFFFAOYSA-N
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Description

2,6-Diaminopurine hemisulfate salt (2,6-DAP) is an organic salt of the purine base 2,6-diaminopurine. It is a widely used reagent in organic synthesis and has been studied extensively in the field of biochemistry and physiology. 2,6-DAP is a white, crystalline powder with a melting point of 219-220°C. Its solubility in water is 0.05 g/L at 25°C. 2,6-DAP has been shown to be a valuable tool in the synthesis of a variety of complex molecules, and its biochemical and physiological effects have been studied in depth.

Scientific Research Applications

  • 2,6-Diaminopurine forms hydrogen-bonded complexes with certain bases, useful in understanding Watson-Crick and Hoogsteen type base pairing in the solid state (Sakore et al., 1969).

  • It is a precursor in the synthesis of key nucleosides like 2'-deoxyisoguanosine, essential for adenosine and adenosine-diphosphate complexes (Arico et al., 2010).

  • It acts as a biocompatible inhibitor of copper corrosion in simulated body fluids, highlighting its potential in biological applications (Mihajlovic et al., 2019).

  • The crystal structure of its derivatives offers insights into peptidic nucleic acid synthesis (Sood et al., 1997).

  • 2,6-Diaminopurine exhibits inhibitory effects on DNA transcription, suggesting roles in transcriptional regulation (Tan et al., 2022).

  • Its antiviral properties are evident in its inhibition of vaccinia virus multiplication (Thompson et al., 1950).

  • It influences root growth in plants, impacting both lateral and main axis meristems (Goldacre & Unt, 1957).

  • Biocatalysis research uses it for producing nucleosides, vital in prodrug development and antisense oligonucleotide synthesis (De Benedetti et al., 2012).

Safety and Hazards

2,6-Diaminopurine is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

Future Directions

2,6-Diaminopurine has been shown to increase the rate of nonenzymatic RNA replication . Given its low toxicity and high efficiency in correcting UGA nonsense mutations, it is a good candidate for the development of treatments for genetic diseases caused by nonsense mutations .

Properties

IUPAC Name

7H-purine-2,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHVJLBUCSUIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989143
Record name Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69369-16-0
Record name 1H-Purine-2,6-diamine, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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